N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a tosylpiperidinyl moiety, and an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the tosylpiperidine intermediate, which is then reacted with an appropriate oxalyl chloride derivative to form the oxalamide linkage. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The oxalamide linkage and the tosylpiperidinyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness: N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopentyl group provides structural rigidity, while the tosylpiperidinyl moiety enhances its binding interactions with molecular targets.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-16-9-11-19(12-10-16)29(27,28)24-15-5-4-8-18(24)13-14-22-20(25)21(26)23-17-6-2-3-7-17/h9-12,17-18H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALOZBLDCSXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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